Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenemethanamine, also known as aniline, is a primary amine where the amino group is directly attached to a benzene ring . It is a colorless liquid with a strong odor and is the simplest aromatic amine .

Molecular Structure Analysis

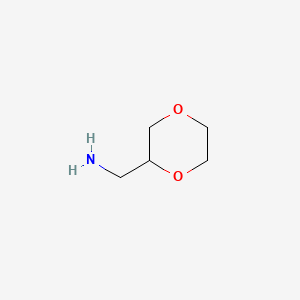

The molecular structure of benzenemethanamine consists of a benzene ring attached to a methanamine group . The exact structure of “Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-” would depend on the specific locations and orientations of the pentenyl and phenylmethyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzenemethanamine, it is a colorless liquid at room temperature with a strong odor . The specific properties of “Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-” would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación

1. Crystal and Molecular Structure Analysis

- "Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-" and its analogs have been studied for their crystal and molecular structures using X-ray diffraction techniques. Such research provides insights into the geometry and interactions of these compounds at the molecular level. A study of a similar compound, 2,3-dihydroxy benzenemethanimine α-(2-hydroxymethyl)phenyl, revealed its structure and intramolecular interactions (Puranik et al., 1992).

2. Organic Synthesis and Reactions

- The compound and its derivatives have been utilized in various organic synthesis processes. For instance, N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride, a related compound, showed efficiency as a dehydrating agent for in situ generation of ketenes, which are crucial for cycloaddition reactions (Singh et al., 1991).

3. Liquid Crystal Research

- Research has also focused on the liquid crystalline properties of related amines incorporating the biphenyl ring system. These studies contribute to the understanding of liquid crystalline amines and their potential applications in display technologies and other areas (Macmillan & Labes, 1979).

4. Catalytic Applications

- The derivatives of "Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-" have been investigated for their catalytic properties. For example, a study on Ir-catalyzed allylic amination/ring-closing metathesis demonstrated an effective route for the synthesis of cyclic beta-amino alcohol derivatives, indicating the compound's relevance in catalysis (Lee et al., 2007).

5. Electrochemical Studies

- Electrochemical impedance studies have been conducted using Schiff bases derived from "Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-" to understand their effect on corrosion inhibition. This research is vital for developing new materials with improved corrosion resistance properties (Patel et al., 2012).

6. Photoreactions and Photochemistry

- Studies on the photochemical reactions of compounds related to "Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-" have been conducted. These research efforts contribute to the understanding of photochemical processes and their applications in various fields, such as material science and photodynamic therapy (Ouchi et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For benzenemethanamine, it is considered harmful if swallowed, inhaled, or comes into contact with skin . It is also a serious eye irritant . The specific safety and hazards of “Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-” would depend on its specific properties.

Direcciones Futuras

The future directions for research on a compound depend on its potential applications. Benzenemethanamine and its derivatives have been studied for their potential uses in the synthesis of dyes, pharmaceuticals, and polymers . The specific future directions for “Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-” would depend on its specific properties and potential applications.

Propiedades

IUPAC Name |

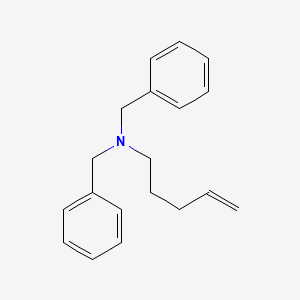

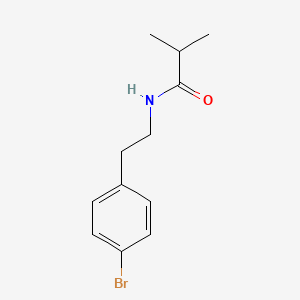

N,N-dibenzylpent-4-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-2-3-10-15-20(16-18-11-6-4-7-12-18)17-19-13-8-5-9-14-19/h2,4-9,11-14H,1,3,10,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCWCPQZAZXNKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395987 |

Source

|

| Record name | Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)- | |

CAS RN |

150585-02-7 |

Source

|

| Record name | Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)